Cas no 1307307-55-6 (tert-butyl (2S)-2-amino-2-(4-fluorophenyl)acetate)

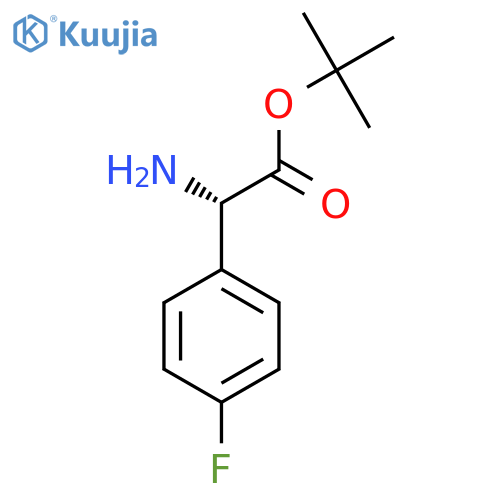

1307307-55-6 structure

商品名:tert-butyl (2S)-2-amino-2-(4-fluorophenyl)acetate

tert-butyl (2S)-2-amino-2-(4-fluorophenyl)acetate 化学的及び物理的性質

名前と識別子

-

- tert-butyl (2S)-2-amino-2-(4-fluorophenyl)acetate

-

- インチ: 1S/C12H16FNO2/c1-12(2,3)16-11(15)10(14)8-4-6-9(13)7-5-8/h4-7,10H,14H2,1-3H3/t10-/m0/s1

- InChIKey: MRFBMIHHIQLHLO-JTQLQIEISA-N

- ほほえんだ: FC1C=CC(=CC=1)[C@@H](C(=O)OC(C)(C)C)N

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 242

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 52.3

tert-butyl (2S)-2-amino-2-(4-fluorophenyl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-105458-0.5g |

tert-butyl (2S)-2-amino-2-(4-fluorophenyl)acetate |

1307307-55-6 | 95% | 0.5g |

$520.0 | 2023-10-28 | |

| Enamine | EN300-105458-1.0g |

tert-butyl (2S)-2-amino-2-(4-fluorophenyl)acetate |

1307307-55-6 | 1g |

$1142.0 | 2023-06-10 | ||

| Enamine | EN300-105458-0.25g |

tert-butyl (2S)-2-amino-2-(4-fluorophenyl)acetate |

1307307-55-6 | 95% | 0.25g |

$498.0 | 2023-10-28 | |

| Enamine | EN300-105458-10.0g |

tert-butyl (2S)-2-amino-2-(4-fluorophenyl)acetate |

1307307-55-6 | 10g |

$4914.0 | 2023-06-10 | ||

| Enamine | EN300-105458-1g |

tert-butyl (2S)-2-amino-2-(4-fluorophenyl)acetate |

1307307-55-6 | 95% | 1g |

$541.0 | 2023-10-28 | |

| Enamine | EN300-105458-0.05g |

tert-butyl (2S)-2-amino-2-(4-fluorophenyl)acetate |

1307307-55-6 | 95% | 0.05g |

$455.0 | 2023-10-28 | |

| Enamine | EN300-105458-0.1g |

tert-butyl (2S)-2-amino-2-(4-fluorophenyl)acetate |

1307307-55-6 | 95% | 0.1g |

$476.0 | 2023-10-28 | |

| Enamine | EN300-105458-2.5g |

tert-butyl (2S)-2-amino-2-(4-fluorophenyl)acetate |

1307307-55-6 | 95% | 2.5g |

$1063.0 | 2023-10-28 | |

| Enamine | EN300-105458-5.0g |

tert-butyl (2S)-2-amino-2-(4-fluorophenyl)acetate |

1307307-55-6 | 5g |

$3313.0 | 2023-06-10 | ||

| Enamine | EN300-105458-5g |

tert-butyl (2S)-2-amino-2-(4-fluorophenyl)acetate |

1307307-55-6 | 95% | 5g |

$1572.0 | 2023-10-28 |

tert-butyl (2S)-2-amino-2-(4-fluorophenyl)acetate 関連文献

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

1307307-55-6 (tert-butyl (2S)-2-amino-2-(4-fluorophenyl)acetate) 関連製品

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 61549-49-3(9-Decenenitrile)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 506-17-2(cis-Vaccenic acid)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量